molecular formula C24H27N3O5S B6567535 6-({4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946238-13-7

6-({4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B6567535
CAS No.: 946238-13-7
M. Wt: 469.6 g/mol
InChI Key: UFVLAFYJBXFASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one core modified with a sulfonyl-linked piperazine moiety bearing a 2-(2-methylphenoxy)acetyl substituent. The sulfonyl-piperazine group is a common pharmacophore in medicinal chemistry, often associated with bioactivity modulation, such as enzyme inhibition or receptor binding . The tricyclic scaffold provides rigidity and may enhance target selectivity due to its steric and electronic constraints .

Properties

IUPAC Name

6-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-17-4-2-3-5-21(17)32-16-23(29)25-10-12-26(13-11-25)33(30,31)20-14-18-6-7-22(28)27-9-8-19(15-20)24(18)27/h2-5,14-15H,6-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVLAFYJBXFASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The serotonin 5-HT1A and 5-HT2A receptors, which this compound targets, are involved in a variety of biochemical pathways. These pathways are related to various physiological processes, including mood regulation, anxiety, appetite, sleep, and more. The compound’s interaction with these receptors can therefore potentially affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action would be dependent on its interaction with its targets, the 5-HT1A and 5-HT2A receptors. By binding to these receptors, the compound could potentially alter the signaling pathways they are involved in, leading to changes at the cellular level.

Biological Activity

The compound 6-({4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure with a piperazine moiety and a sulfonyl group, which are known to enhance pharmacological properties. Its molecular formula is C20H24N2O4SC_{20}H_{24}N_2O_4S, and it has a molecular weight of approximately 396.48 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of DNA synthesis .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A5495.0Apoptosis induction via caspase activation
C67.5Inhibition of DNA synthesis

The compound's mechanism is believed to involve multiple pathways:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with the cell cycle progression, particularly at the G1/S checkpoint.
  • Inhibition of Angiogenesis : Suppression of vascular endothelial growth factor (VEGF) signaling pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on A549 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .
  • In Vivo Efficacy : In murine models bearing A549 xenografts, administration of the compound led to a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .
  • Combination Therapy : Preliminary data suggest that this compound may enhance the efficacy of existing chemotherapeutics when used in combination therapy, potentially reducing side effects associated with higher doses of conventional drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several classes of molecules:

  • Piperazine-sulfonyl derivatives: describes a closely related compound, 6-({4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one, differing only in the position of the methyl group on the phenoxy moiety (para- vs. ortho-substitution). This positional isomerism could influence lipophilicity and metabolic stability .
  • Antiproliferative sulfonyl-piperazines: highlights compounds like 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone, which share the sulfonyl-piperazine motif but replace the tricyclic core with tetrazole-thioether groups. These derivatives exhibit IC₅₀ values in the micromolar range against cancer cell lines .
  • Piperazine-acetic acid derivatives : discusses macrocyclic complexes with N-substituted acetic acid arms on piperazine, emphasizing their electrochemical properties. While distinct in macrocyclic structure, these compounds highlight the versatility of piperazine-acetyl conjugates in coordination chemistry .

Pharmacological and Functional Comparisons

  • Bioactivity : The tricyclic core in the target compound may confer unique target engagement compared to simpler piperazine derivatives. For instance, describes spiro-diazaspiro[4.5]decane-dione piperazine derivatives with serotonin receptor affinity (Ki < 100 nM), suggesting that tricyclic systems enhance receptor binding .
  • Synthetic Accessibility: and outline synthetic routes for sulfonyl-piperazine derivatives, typically involving nucleophilic substitution or coupling reactions.
  • Therapeutic Potential: notes that ferroptosis-inducing compounds (FINs) with complex architectures, including tricyclic systems, show selective cytotoxicity in oral squamous cell carcinoma (OSCC).

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Key Structural Features Molecular Weight* Reported Bioactivity Reference
6-({4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one Tricyclic core, ortho-methylphenoxy-acetyl-piperazine ~540 g/mol† Not explicitly reported
6-({4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one Para-methylphenoxy analog ~540 g/mol† Not explicitly reported
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole-thioether, linear sulfonyl-piperazine ~462 g/mol Antiproliferative (IC₅₀: 10–50 µM)
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Spiro-diazaspiro core, phenylpiperazine ~462 g/mol Serotonin receptor affinity (Ki: 30 nM)

*Estimated via ChemDraw or analogous tools; †Exact mass requires experimental validation.

Key Research Findings

Positional Isomerism Effects: The ortho-methylphenoxy substituent in the target compound may enhance metabolic stability compared to para-substituted analogs, as ortho groups often reduce cytochrome P450-mediated oxidation .

Tricyclic vs. Linear Architectures : Tricyclic systems (e.g., azatricyclo cores) exhibit superior target selectivity in receptor-binding assays compared to linear piperazine derivatives, likely due to reduced conformational flexibility .

Sulfonyl-Piperazine as a Pharmacophore : This group is critical for hydrogen bonding with biological targets (e.g., kinases, GPCRs), as demonstrated in antiproliferative and neuropharmacological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.